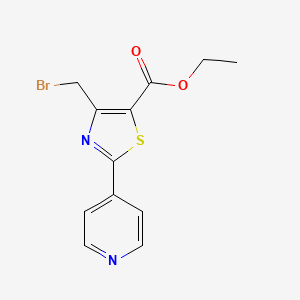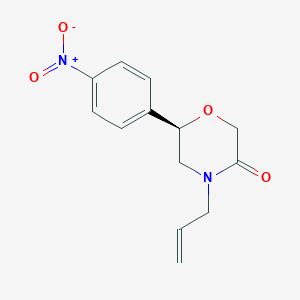![molecular formula C10H13BN2O4 B12638958 B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid CAS No. 1383995-24-1](/img/structure/B12638958.png)
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid: is an organoboron compound that has gained attention due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinylcarbonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid can undergo oxidation reactions to form the corresponding boronic ester or boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acid derivatives.
Reduction: Borane or boronate esters.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-binding proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it a valuable additive in various manufacturing processes.
Wirkmechanismus
The mechanism of action of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Pyridinylboronic acid
- Phenylboronic acid
- 3-Formylphenylboronic acid
Comparison: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is unique due to the presence of the morpholinylcarbonyl group, which imparts additional reactivity and specificity compared to other boronic acids. This makes it particularly useful in applications where selective binding or reactivity is required. In contrast, simpler boronic acids like phenylboronic acid may lack the same level of specificity and versatility.
Eigenschaften
CAS-Nummer |
1383995-24-1 |
|---|---|
Molekularformel |
C10H13BN2O4 |
Molekulargewicht |
236.03 g/mol |
IUPAC-Name |
[5-(morpholine-4-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c14-10(13-1-3-17-4-2-13)8-5-9(11(15)16)7-12-6-8/h5-7,15-16H,1-4H2 |
InChI-Schlüssel |
DNRNWTLEIMMXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)C(=O)N2CCOCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
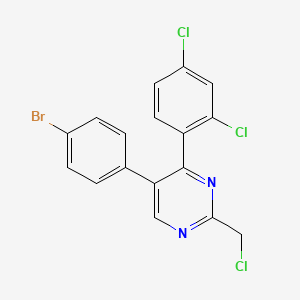
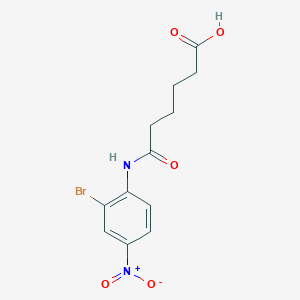
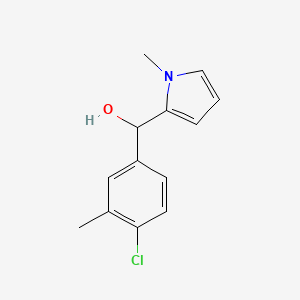
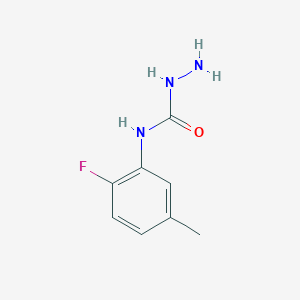
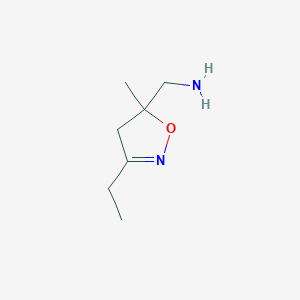
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
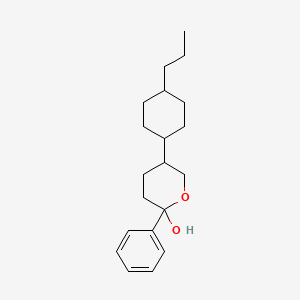
![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
